Crystal Structure and Conformational Divergence from AZT
The crystal structure of the target compound confirms a solid-state conformation distinct from the clinical reference compound AZT. The nucleoside adopts an anti-conformation with a sugar pucker of 3T2 (P = 178.2°), and the N-glycosidic torsion angle (χ) is -156.1°, values that are not superimposable on the known AZT structure [1]. This provides direct structural evidence that the compound engages biological targets in a conformationally unique manner.
| Evidence Dimension | Solid-state molecular conformation (sugar pucker and glycosidic angle) |
|---|---|
| Target Compound Data | Sugar pucker: 3T2 (P = 178.2°); N-glycosidic torsion angle (χ) = -156.1°; orthorhombic space group P2₁2₁2₁ |
| Comparator Or Baseline | AZT: distinct solid-state conformation; upon chlorination and fluorination, the target is described as 'revealing no close resemblance to 3'-azido-3'-deoxythymidine (AZT)' |
| Quantified Difference | Detailed crystallographic parameters differ; key structural motifs are non-superimposable with AZT. |
| Conditions | Single-crystal X-ray diffraction; refinement to a final R value of 0.031 for 1629 unique observed reflections. |
Why This Matters
For procurement in structure-based drug design, this confirms that CAS 127492-32-4 provides a conformationally unique scaffold not replicated by AZT, making it essential for crystallographic fragment screening or computational docking libraries targeting HIV reverse transcriptase with novel binding poses.
- [1] Das AK, et al. Crystal structure of a nucleoside analogue, 2',3'-dideoxy-3'-fluoro-5-chlorocytidine. Journal of Crystallographic and Spectroscopic Research. 1993;23(6):455-458. View Source
